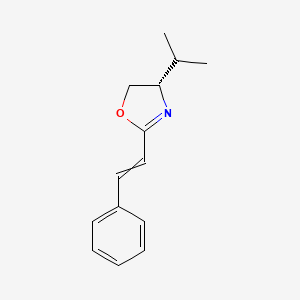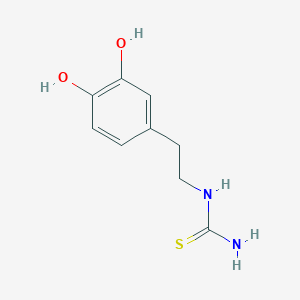
2-(3,4-Dihydroxyphenyl)ethylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dihydroxyphenyl)ethylthiourea: is an organic compound that belongs to the class of thiourea derivatives It is characterized by the presence of a thiourea group attached to a 2-(3,4-dihydroxyphenyl)ethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dihydroxyphenyl)ethylthiourea typically involves the reaction of 2-(3,4-dihydroxyphenyl)ethylamine with thiourea. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:
2-(3,4-Dihydroxyphenyl)ethylamine+Thiourea→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2-(3,4-Dihydroxyphenyl)ethylthiourea can undergo oxidation reactions, leading to the formation of disulfides or sulfoxides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Disulfides or sulfoxides.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 2-(3,4-Dihydroxyphenyl)ethylthiourea is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential antioxidant and enzyme inhibitory properties. It has shown promise in inhibiting enzymes such as tyrosinase, which is involved in melanin production.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anticancer and anti-inflammatory agent. It has shown activity against certain cancer cell lines and inflammatory pathways.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It is also utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dihydroxyphenyl)ethylthiourea involves its interaction with various molecular targets. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In enzyme inhibition, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparación Con Compuestos Similares
Dopamine: A neurotransmitter with a similar 3,4-dihydroxyphenyl structure.
2-(3,4-Dihydroxyphenyl)ethylamine:
Thiourea: The parent compound of thiourea derivatives.
Uniqueness: 2-(3,4-Dihydroxyphenyl)ethylthiourea is unique due to the presence of both the 3,4-dihydroxyphenyl group and the thiourea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
401602-53-7 |
|---|---|
Fórmula molecular |
C9H12N2O2S |
Peso molecular |
212.27 g/mol |
Nombre IUPAC |
2-(3,4-dihydroxyphenyl)ethylthiourea |
InChI |
InChI=1S/C9H12N2O2S/c10-9(14)11-4-3-6-1-2-7(12)8(13)5-6/h1-2,5,12-13H,3-4H2,(H3,10,11,14) |
Clave InChI |
VFYZLDXKLFNGNK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CCNC(=S)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzonitrile, 2-[[2-(1-hexynyl)phenyl]ethynyl]-](/img/structure/B14242528.png)
![8,8-Dimethyl-7,9-dioxaspiro[4.5]dec-2-ene](/img/structure/B14242536.png)

![N-(4-{4-(3-Chlorophenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14242552.png)


![2-[4-(Hexadecyloxy)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B14242576.png)

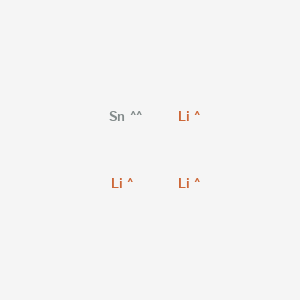
![2-Methyl-N-{4-[(pyridin-2-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B14242610.png)
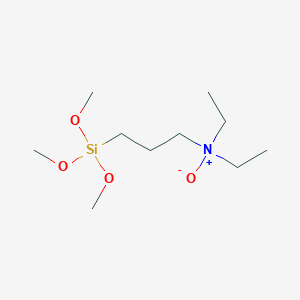
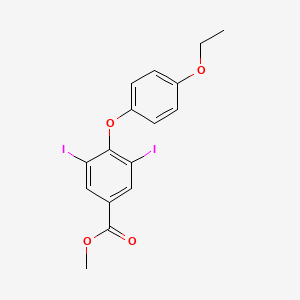
![1-{[Bromo(phenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14242638.png)
